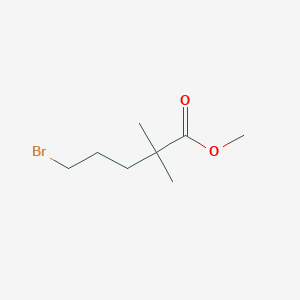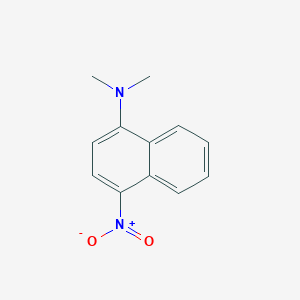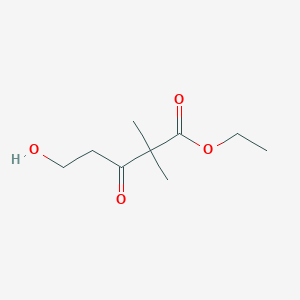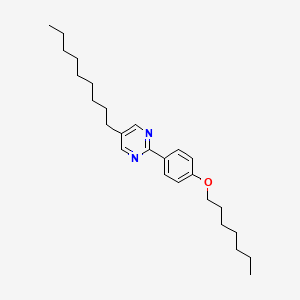
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine
Übersicht
Beschreibung
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine, also known as HONP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. HONP is a small molecule that possesses unique properties that make it an ideal candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is not fully understood but is thought to involve the inhibition of various enzymes and proteins. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been found to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in laboratory experiments is its ease of synthesis and purification. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is a relatively simple molecule that can be synthesized using standard laboratory equipment. Another advantage of using 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is its unique properties, which make it an ideal candidate for various applications. However, one limitation of using 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine. One direction is the development of new synthesis methods for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine that can improve its yield and purity. Another direction is the investigation of the mechanism of action of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine, which can provide insights into its potential applications. Additionally, the use of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in combination with other drugs or therapies can be explored to enhance its effectiveness. Finally, the use of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in vivo can be investigated to determine its safety and efficacy in animal models.
Wissenschaftliche Forschungsanwendungen
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has shown promising results in the treatment of cancer and other diseases. 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In material science, 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been used to prepare functionalized surfaces with unique properties, such as hydrophobicity and anti-corrosion. In nanotechnology, 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has been used to prepare nanoparticles with controlled size and morphology.
Eigenschaften
IUPAC Name |
2-(4-heptoxyphenyl)-5-nonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQUQNPGVVLDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481871 | |
| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine | |
CAS RN |
57202-57-0 | |
| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






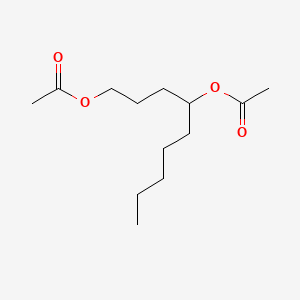

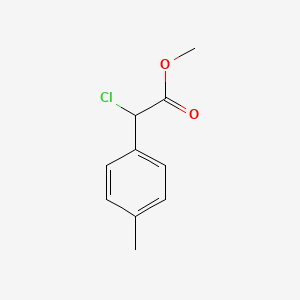


![1-[[2-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B1625506.png)


